molecular formula C8H17NO B2733078 2-Amino-2-cyclopentylpropan-1-ol CAS No. 1270341-03-1

2-Amino-2-cyclopentylpropan-1-ol

Cat. No.: B2733078
CAS No.: 1270341-03-1
M. Wt: 143.23
InChI Key: DWICMGUZLSOKFX-UHFFFAOYSA-N
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Description

2-Amino-2-cyclopentylpropan-1-ol is an organic compound with the molecular formula C8H17NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a cyclopentyl ring and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-cyclopentylpropan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 2-keto-1-alkanols. This process typically requires specific hydrogenation catalysts to facilitate the reaction . Another method involves the reaction of cyclopentanone with ammonia and a reducing agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cyclopentylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amines, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Amino-2-cyclopentylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: Similar in structure but with a methyl group instead of a cyclopentyl ring.

    2-Amino-1-butanol: Contains a butanol backbone instead of a propanol backbone.

    2-Amino-2-phenylpropan-1-ol: Features a phenyl group instead of a cyclopentyl ring.

Uniqueness

2-Amino-2-cyclopentylpropan-1-ol is unique due to its cyclopentyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

IUPAC Name

2-amino-2-cyclopentylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(9,6-10)7-4-2-3-5-7/h7,10H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWICMGUZLSOKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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